molecular formula C17H20N2O6S B7727128 diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B7727128
M. Wt: 380.4 g/mol
InChI Key: LGSVJSPEAHMKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a thiophenecarboxylic acid derivative. This compound is primarily used in research settings and is not intended for human or veterinary use. It has a molecular formula of C17H20N2O6S and a molecular weight of 380.42.

Chemical Reactions Analysis

Diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to inhibit certain enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate can be compared to other thiophenecarboxylic acid derivatives. Similar compounds include:

    Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds have similar structural features and are used in similar research applications.

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene core structure and exhibit similar chemical reactivity.

This compound is unique due to its specific hydrazinyl and dioxocyclohexylidene functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

diethyl 5-[2-(2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-4-24-16(22)12-9(3)14(17(23)25-5-2)26-15(12)19-18-13-10(20)7-6-8-11(13)21/h19H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSVJSPEAHMKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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